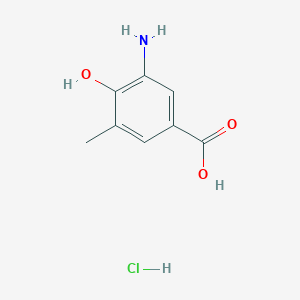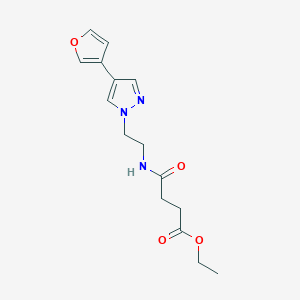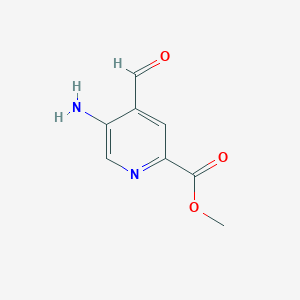![molecular formula C14H12F3N3OS B2756675 3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one CAS No. 1426894-90-7](/img/structure/B2756675.png)
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one is a complex organic compound that features a unique combination of benzyl, trifluoromethyl, and pyrimido-thiadiazinone groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the pyrimido-thiadiazinone core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using
Properties
IUPAC Name |
3-benzyl-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c15-14(16,17)11-6-12(21)20-8-19(9-22-13(20)18-11)7-10-4-2-1-3-5-10/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBRKHPYCQEVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC2=NC(=CC(=O)N21)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)




![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-4-phenyloxane-4-carboxamide](/img/structure/B2756606.png)

![N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2756610.png)
![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)
